molecular formula C12H16ClN5O B1426766 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1332529-27-7

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B1426766
CAS No.: 1332529-27-7
M. Wt: 281.74 g/mol
InChI Key: SRKSLAGDXMXQKT-UHFFFAOYSA-N
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Description

The compound “3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” is a derivative of 1,3,4-oxadiazole . The 1,3,4-oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

The study of chemical inhibitors, particularly those affecting cytochrome P450 isoforms in human liver microsomes, is crucial for understanding drug-drug interactions and metabolism. Compounds like 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride could potentially serve as selective inhibitors, aiding in deciphering the involvement of specific CYP isoforms in drug metabolism. This understanding is vital for predicting drug interactions and enhancing drug safety and efficacy (Khojasteh et al., 2011).

Kinase Inhibition and Drug Design

Pyrazolo[3,4-b]pyridine scaffolds, closely related to the compound , are versatile in interacting with kinases through multiple binding modes, making them valuable in the design of kinase inhibitors. These scaffolds have been utilized in various patents and research to develop inhibitors targeting a broad range of kinases, showcasing their potential in treating diseases mediated by kinase activity (Wenglowsky, 2013).

Therapeutic Potential of Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, a component of the compound , is known for its ability to bind with various enzymes and receptors due to its unique structural features. This interaction facilitates a range of bioactivities, making oxadiazole derivatives an area of interest for developing new therapeutic agents with high potency for treating various ailments (Verma et al., 2019).

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including those with structures similar to the compound , display a wide array of biological activities. These activities span antimicrobial, anticancer, anti-inflammatory, and other therapeutic areas, highlighting the potential of these compounds in drug development and the treatment of various diseases (Jalhan et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), exhibiting selective agonist properties . These interactions are crucial as they influence the biochemical pathways and reactions within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activity against tumor and non-tumor mammalian cell lines, including rat glial (C6), human cervical (HeLa), colon adenocarcinoma (CaCo-2), mouse embryo (3T3-L1), and rat heart myoblast (H9c2) cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective agonist for protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), influencing various signaling pathways . These interactions at the molecular level are critical for understanding its biochemical and therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, it has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . These dosage-dependent effects are essential for determining its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The 1,2,4-oxadiazole heterocycle is known for its hydrolytic and metabolic stability, making it an important pharmacophore in drug design . Understanding these metabolic pathways is crucial for its application in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for its application in therapeutic and diagnostic settings.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.ClH/c1-17-9-4-5-13-6-8(9)10(15-17)12-14-11(16-18-12)7-2-3-7;/h7,13H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKSLAGDXMXQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332529-27-7
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332529-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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